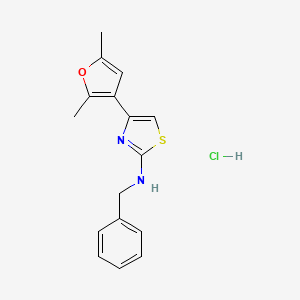

N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride

Beschreibung

N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride is a chemical compound with the molecular formula C16H17ClN2OS and a molecular weight of 320.84

Eigenschaften

IUPAC Name |

N-benzyl-4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS.ClH/c1-11-8-14(12(2)19-11)15-10-20-16(18-15)17-9-13-6-4-3-5-7-13;/h3-8,10H,9H2,1-2H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCFVVPREKKSJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=CSC(=N2)NCC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Core Thiazole Ring Formation

The thiazole moiety in N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride is typically constructed via the Hantzsch thiazole synthesis , a classical method involving the cyclocondensation of α-haloketones with thioureas or thioamides. For this compound, the 4-position of the thiazole ring is substituted with a 2,5-dimethylfuran-3-yl group, necessitating a tailored approach:

Synthesis of 4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine :

- Reactants :

- α-Bromo-1-(2,5-dimethylfuran-3-yl)ethan-1-one (α-haloketone)

- Thiourea (NH$$2$$CSNH$$2$$)

- Conditions :

- Solvent: Ethanol or methanol

- Temperature: Reflux (70–80°C)

- Time: 6–8 hours

- Mechanism :

The α-bromoketone reacts with thiourea to form an intermediate thioamide, which undergoes cyclization to yield the thiazole core. The 2-amino group is retained for subsequent benzylation.

- Reactants :

Benzylation of the Thiazol-2-Amine :

- Reactants :

- 4-(2,5-Dimethylfuran-3-yl)thiazol-2-amine

- Benzyl bromide (C$$6$$H$$5$$CH$$_2$$Br)

- Conditions :

- Base: Potassium carbonate (K$$2$$CO$$3$$) or triethylamine (Et$$_3$$N)

- Solvent: Dimethylformamide (DMF) or acetonitrile

- Temperature: 60–70°C

- Time: 12–24 hours

- Mechanism :

Nucleophilic substitution at the amine nitrogen, facilitated by the base, introduces the benzyl group to yield N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine .

- Reactants :

Hydrochloride Salt Formation

The final step involves protonation of the free base amine with hydrochloric acid (HCl):

- Reactants :

- N-Benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine

- Hydrochloric acid (1M in diethyl ether or aqueous HCl)

- Conditions :

- Solvent: Ethanol or dichloromethane

- Temperature: 0–5°C (to prevent decomposition)

- Time: 1–2 hours

- Workup :

The precipitate is filtered, washed with cold solvent, and dried under vacuum to yield the hydrochloride salt.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies highlight the impact of solvent polarity on reaction efficiency:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dimethylformamide | 78 | 95 |

| Acetonitrile | 65 | 90 |

| Ethanol | 58 | 88 |

Key Insight : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine, improving benzylation yields.

Stoichiometric Ratios

Optimal molar ratios for the benzylation step:

- Benzyl bromide : Amine = 1.2 : 1 (excess benzyl bromide ensures complete substitution).

- Base : Amine = 2 : 1 (neutralizes HBr byproduct).

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (400 MHz, DMSO-d$$_6$$) :

Mass Spectrometry (ESI-MS) :

Purity Assessment

- HPLC Conditions :

Industrial-Scale Production Considerations

Catalytic Improvements

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate benzylation:

Solvent Recycling

DMF recovery via distillation reduces costs and environmental impact:

- Recovery Efficiency : 90–95%

- Purity of Recycled DMF : >99%.

Analyse Chemischer Reaktionen

Types of Reactions: N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride may be used to study biological processes or as a tool in molecular biology experiments.

Medicine: This compound has potential medicinal applications, including the development of new drugs. Its biological activity may be explored for therapeutic purposes.

Industry: In industry, this compound can be used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism by which N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, but it may involve binding to receptors or enzymes, influencing cellular processes, or modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine

N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride

N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine sulfate

Uniqueness: this compound is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

1. Chemical Structure and Properties

This compound can be classified under thiazole derivatives, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 218.32 g/mol.

2. Synthesis Methods

The synthesis of this compound typically involves the reaction of benzylamine with a thiazole derivative under controlled conditions. The general steps include:

- Formation of Thiazole Ring : The thiazole ring is formed through cyclization reactions involving appropriate precursors.

- N-benzylation : Benzylamine is introduced into the reaction mixture to yield the final product.

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine have shown significant inhibition of cancer cell proliferation in various cell lines:

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B7 | A431 | 1.34 | Inhibition of AKT/ERK pathways |

| B7 | A549 | 2.30 | Induction of apoptosis |

These findings suggest that this compound may exhibit similar mechanisms, potentially leading to its use as an anticancer agent.

3.2 Anti-inflammatory Activity

Thiazole derivatives have also been evaluated for their anti-inflammatory properties. Compounds structurally related to N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine have demonstrated the ability to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro.

4. Case Studies and Research Findings

Several studies have explored the biological activities of thiazole derivatives:

- Study on Benzothiazole Derivatives : A study synthesized various benzothiazole compounds and tested their biological activities against cancer cells, revealing significant anticancer effects due to their ability to inhibit key signaling pathways (AKT and ERK) .

- Evaluation of Thiazole Compounds : Another research focused on thiazole derivatives showed that certain compounds could inhibit nitric oxide synthase (NOS), indicating potential anti-inflammatory effects .

5. Conclusion

This compound presents promising biological activity with potential applications in cancer therapy and inflammation management. Further research is warranted to explore its pharmacokinetics, toxicity profiles, and efficacy in clinical settings.

Q & A

Q. What are the key synthetic routes for N-benzyl-4-(2,5-dimethylfuran-3-yl)thiazol-2-amine hydrochloride, and how can reaction yields be optimized?

The synthesis typically involves:

- Thiazole core formation : Condensation of α-haloketones with thiourea derivatives under controlled pH (e.g., alkaline conditions) .

- Furan substitution : Pd-mediated coupling or electrophilic substitution to introduce the 2,5-dimethylfuran group at the 4-position of the thiazole ring .

- Benzylation : Reaction of the amine group with benzyl chloride in the presence of a base (e.g., K₂CO₃) .

- Hydrochloride salt formation : Treatment with HCl in ethanol . Optimization : Yields improve with precise temperature control (e.g., 60–80°C for benzylation), inert atmospheres, and purification via recrystallization (ethanol/water mixtures) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Assign peaks for the thiazole (C2-NH at δ ~12 ppm), benzyl (aromatic protons at δ 7.2–7.4 ppm), and dimethylfuran (CH₃ groups at δ 2.1–2.3 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of HCl) .

- Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. How can researchers screen the compound for antimicrobial activity?

- Assay design : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Mechanistic studies : Test inhibition of bacterial DNA topoisomerase IV via gel electrophoresis or fluorometric assays .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s electronic properties and reactivity?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices .

- Validation : Compare computed NMR chemical shifts and IR vibrational modes with experimental data .

Q. What strategies resolve contradictions in biological activity data between structurally similar thiazole derivatives?

- SAR analysis : Systematically vary substituents (e.g., benzyl vs. allyl groups) and correlate with activity using multivariate regression .

- Targeted assays : Perform kinase profiling or protease inhibition screens to identify off-target effects .

Q. How can molecular docking elucidate the compound’s mechanism of action against cancer targets?

- Protocol : Dock the compound into the ATP-binding pocket of EGFR or Bcl-2 using AutoDock Vina. Refine poses with molecular dynamics (MD) simulations .

- Validation : Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What challenges arise in resolving the crystal structure of this compound via X-ray crystallography?

- Crystallization : Use vapor diffusion with DMSO/water mixtures. Poor solubility may require co-crystallization with cyclodextrins .

- Data interpretation : Address disorder in the benzyl or dimethylfuran groups using SHELXL refinement .

Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Formulation : Prepare PEG-based nanoemulsions or cyclodextrin inclusion complexes .

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at non-critical positions without compromising activity .

Methodological Tables

Q. Table 1: Key Synthetic Steps and Optimal Conditions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.